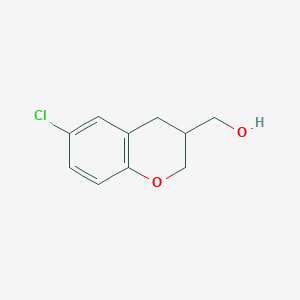

(6-Chlorochroman-3-YL)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

(6-chloro-3,4-dihydro-2H-chromen-3-yl)methanol |

InChI |

InChI=1S/C10H11ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7,12H,3,5-6H2 |

InChI Key |

GYDDZQWGMSXSGT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for Chroman Systems and 6 Chlorochroman 3 Yl Methanol

Classical Approaches to the Chroman Core

Traditional methods for assembling the chroman framework have long been the bedrock of heterocyclic chemistry. These strategies typically involve cyclization reactions that form the core dihydropyran ring fused to a benzene (B151609) ring, often relying on fundamental organic reactions.

Intramolecular Friedel–Crafts Cyclization Strategies

The intramolecular Friedel–Crafts reaction is a powerful tool for forming cyclic structures, including the chroman ring. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the cyclization of a substrate bearing both an aromatic ring and an electrophilic side chain. For chroman synthesis, this typically involves the cyclization of 4-arylbutyric acids or related derivatives. sigmaaldrich.com The reaction is generally promoted by a Lewis acid or a Brønsted acid, which activates the electrophilic portion of the molecule, facilitating the ring-closing attack by the electron-rich aromatic ring. beilstein-journals.orgnih.gov

The efficiency of intramolecular Friedel-Crafts alkylations is often highest for the formation of six-membered rings. masterorganicchemistry.com For instance, the cyclization of 3-phenoxypropionic acid to yield chroman-4-one is a classic example. This reaction can be catalyzed by various Lewis acids. sigmaaldrich.com A key challenge in these reactions can be controlling regioselectivity when the aromatic ring has multiple potential sites for substitution. The synthesis of substituted indenes from Morita–Baylis–Hillman adducts via this type of cyclization highlights the reaction's utility, though it often requires careful optimization of catalysts and conditions to avoid side products. beilstein-journals.org

| Precursor Type | Catalyst/Reagent | Product Type | Reference |

| 4-Arylbutyric Acids | Lewis Acids (e.g., Bi(OTf)₃) | Tetralones/Chroman-4-ones | sigmaaldrich.com |

| Morita–Baylis–Hillman Adducts | Chiral (salen)Cr(III)/BF₃·OEt₂ | 2-Substituted-1H-indenes | beilstein-journals.org |

| Secondary Monofluoroalkanes | B(C₆F₅)₃ in HFIP | Dihydro-1H-indenes | researchgate.net |

| Phenoxydiphenylalkenes | Trifluoroacetic Acid (TFA) | 9-Methyl-9-arylxanthenes | d-nb.info |

Intermolecular Conjugate Additions to Unsaturated Carbonyls

Intermolecular conjugate addition, particularly the Michael reaction, represents a convergent and widely used strategy for constructing the chroman skeleton. masterorganicchemistry.com This approach typically involves the addition of a phenolic nucleophile to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) or an enone. The initial conjugate addition is followed by an intramolecular cyclization (an O-alkylation) to close the dihydropyran ring.

This method allows for the assembly of highly functionalized chromans from simple, readily available starting materials. The reaction can be catalyzed by a base, which deprotonates the phenol (B47542) to generate a more potent phenoxide nucleophile. A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones, which can be seen as analogues to the formation of chroman systems. beilstein-journals.org The diastereoselectivity of these additions can often be controlled, leading to specific stereoisomers. nih.gov The addition of various nucleophiles, including organocuprates, thiols, and amines, to α,β-unsaturated systems underscores the broad scope of conjugate addition chemistry. masterorganicchemistry.com

Cyclization Reactions of 2-Allylphenol (B1664045) and Related Precursors

The cyclization of 2-allylphenol derivatives is a common and direct route to the chroman framework. This transformation can proceed through several mechanistic pathways, often catalyzed by transition metals or acids. For example, an intramolecular Wacker-type cyclization can be employed. Another prominent pathway is an intramolecular hydroalkoxylation, where the phenolic hydroxyl group adds across the double bond of the allyl side chain.

This method is particularly valuable for creating chromans with substituents at the C2 position. The synthesis of 6-chlorochromans has been achieved starting from p-chlorophenol, which is first converted to a precursor that undergoes cyclization to form the chroman ring. uliege.be This multi-step sequence involves forming an ether, followed by a Claisen rearrangement to generate a 2-allyl-4-chlorophenol (B86584) intermediate, which is then cyclized.

Modern Catalytic Strategies for Chroman Synthesis

The advent of modern catalysis has introduced highly efficient and selective methods for chroman synthesis, offering advantages in terms of reaction conditions, substrate scope, and stereocontrol.

Transition Metal-Catalyzed Methods

Palladium catalysis has emerged as a particularly versatile tool for the synthesis of functionalized chromans. nih.gov These methods often involve the intramolecular coupling of appropriately designed precursors, enabling the construction of the heterocyclic ring with high levels of control. A diastereoselective approach to chromans via Pd(0)-catalyzed carboiodination has been reported, demonstrating excellent yields and functional group compatibility. nih.govacs.org

Palladium-catalyzed cascade reactions are also powerful for building molecular complexity in a single step. mdpi.com For example, a process involving carbopalladation followed by C–H activation can generate complex spirocyclic chroman derivatives. scholaris.ca Another approach involves the palladium-catalyzed reaction of propargylic carbonates with 2-(2-hydroxyphenyl)acetates to construct highly substituted chromans stereoselectively. Furthermore, palladium-catalyzed tandem carbonylation-allene insertion reactions have been used to prepare 2-alkyl(aryl)-3-methylidenechroman-4-ones, which are versatile intermediates. researchgate.net These modern methods provide access to a diverse range of chroman structures that are often difficult to obtain through classical routes.

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Carboiodination | Pd(0) | Olefin-tethered Aryl Iodides | Functionalized Chromans | nih.gov |

| Cascade C-H Activation | Pd(0) | Trisubstituted Aryl Bromides | Chroman-4-one Derivatives | mdpi.com |

| Carbonylation-Allene Insertion | Palladium Catalyst | --- | 2-Alkyl(aryl)-3-methylidenechroman-4-ones | researchgate.net |

The synthesis of the specific target molecule, (6-Chlorochroman-3-YL)methanol , can be achieved from the corresponding 6-Chloro-chroman-3-carboxylic acid . sigmaaldrich.comchemimpex.com This carboxylic acid intermediate is accessible through the synthetic strategies outlined above, particularly those starting from p-chlorophenol. The final step is the reduction of the carboxylic acid or its ester derivative (e.g., the methyl ester ) to the primary alcohol. This transformation is a standard procedure in organic synthesis, typically accomplished with high efficiency using reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

An in-depth analysis of the synthetic methodologies for creating chroman systems, with a specific focus on the synthesis of this compound, reveals a variety of advanced chemical strategies. These methods, employing catalysts based on palladium and copper, provide versatile pathways to this important class of heterocyclic compounds.

1 Palladium-Catalyzed Synthetic Routes

Palladium catalysis has emerged as a powerful tool for the construction of the chroman scaffold, offering high efficiency and functional group tolerance.

1 Pd(II)/Bis-sulfoxide C–H Activation

A significant advancement in chroman synthesis involves the use of a palladium(II)/bis-sulfoxide catalyst system to facilitate the allylic C–H oxidation of terminal olefins. nih.govnih.gov This method allows for the direct formation of the chroman ring from readily available starting materials. organic-chemistry.orgfigshare.com The reaction combines Pd(II)/bis-sulfoxide C–H activation with Lewis acid co-catalysis, proving effective for a wide array of alcohol nucleophiles under consistent reaction conditions. nih.govacs.org Mechanistic investigations point to an initial C–H activation step, followed by a unique inner-sphere functionalization pathway. nih.govacs.org This approach is notable for its operational simplicity, as it can be conducted open to air and moisture, and demonstrates broad substrate generality. nih.gov

Key features of this methodology include its tolerance for various functional groups, such as halides and electron-withdrawing or -donating groups, and its scalability. organic-chemistry.org The reaction yields can reach up to 88%. organic-chemistry.org

Table 1: Representative Substrates for Pd(II)/Bis-sulfoxide Catalyzed Chroman Synthesis

| Starting Olefin | Alcohol Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 2-allylphenol | - | Chroman | 82 |

| 2-allyl-4-chlorophenol | - | 6-Chlorochroman (B1601175) | 75 |

Data synthesized from literature reports.

2 Intramolecular Aryloxycarbonylation for Chroman-2,4-diones

The synthesis of chroman-2,4-diones can be achieved through a palladium-catalyzed intramolecular aryloxycarbonylation. acs.orgacs.org This process often starts from a 3-iodochromone precursor and utilizes carbon monoxide as a carbonyl source. acs.orgnih.gov The reaction pathway can be selectively directed towards either chromone-3-carboxamides or 3-substituted chroman-2,4-diones. acs.orgresearchgate.net The choice of amine nucleophile (primary versus secondary) and the phosphine (B1218219) ligand are critical in determining the final product. nih.gov For instance, the use of XantPhos as a ligand with primary amines favors a domino sequence involving aza-Michael addition, ring-opening, and subsequent intramolecular aryloxycarbonylation to yield chroman-2,4-diones. acs.orgmdpi.com

3 Direct Arylation of Chromones at C-3

Palladium catalysis also enables the direct arylation of the C-3 position of chromones. nih.gov This C-H activation strategy allows for the introduction of various aryl groups, including polyfluoroarenes. nih.gov The regioselectivity for the C-3 position is a key feature of this method, which can proceed through a concerted metalation-deprotonation mechanism. rsc.org The reaction conditions can be tuned to achieve good to excellent yields, providing a direct route to 3-arylchromone derivatives which are valuable synthetic intermediates. nih.gov

4 Heck Coupling in 2-Substituted Chroman Synthesis

A versatile and modular three-step synthesis for 2-substituted chromans has been developed, with a key Heck coupling reaction. organic-chemistry.orgthieme-connect.com This sequence begins with the Heck coupling of an allylic alcohol with a 2-iodophenol, followed by reduction of the resulting ketone and a final Mitsunobu cyclization to form the chroman ring. organic-chemistry.orgresearchgate.net This convergent method is applicable to a wide range of 2-aryl, 2-heteroaryl, and 2-alkylchromans. organic-chemistry.orgthieme-connect.com Furthermore, an asymmetric variant employing a Noyori-catalyzed ketone reduction allows for the synthesis of enantiomerically enriched chromans. organic-chemistry.orgorganic-chemistry.org

2 Copper-Catalyzed Approaches

Copper-catalyzed reactions offer alternative and complementary strategies for the synthesis of chroman derivatives, particularly for introducing specific stereochemical features.

1 Enantioselective Aziridination for 3,4-Disubstituted Chromans

For the synthesis of enantioenriched 3,4-disubstituted chromans, a copper-catalyzed enantioselective aziridination has proven effective. nih.gov This method typically involves the reaction of an aryl cinnamyl ether in a one-pot process that combines asymmetric aziridination with an intramolecular Friedel-Crafts-type arylation. acs.org The use of a suitable copper catalyst and a chiral bis-oxazoline ligand is crucial for achieving high regio-, diastereo-, and enantioselectivity, leading to the formation of trans-3-amino-4-arylchromans. acs.org

Direct Arylation of Chromones at C-3

2 Intramolecular Aldehyde-Ketone Nucleophilic Additions for Chroman-3-ol (B1617384) Derivatives

A copper-catalyzed intramolecular nucleophilic addition of aldehydes to ketones provides a route to chroman-3-ol derivatives. nih.govacs.orgacs.org This method utilizes aldehydes as alkyl carbanion equivalents through a reductive polarity reversal (umpolung) strategy, facilitated by a copper catalyst and an N-heterocyclic carbene (NHC) ligand under mild conditions. researcher.lifex-mol.com The success of this approach hinges on the differential reactivity between the aldehyde and ketone functionalities within the same molecule. nih.govacs.org This strategy has been successfully applied to construct various chroman-3-ol structures bearing a tertiary alcohol motif. nih.govacs.org The synthesis of (S)-6-chlorochroman-4-ol, a potential precursor to this compound, has been achieved with high enantiomeric excess through biocatalytic asymmetric reduction of 6-chlorochroman-4-one. nih.gov This chiral alcohol could then be further elaborated to the target compound.

The synthesis of the specific target molecule, this compound, would likely involve a multi-step process starting from a 6-chlorochroman scaffold, synthesized via one of the methods described above. For instance, a chroman-3-ol or a chroman-3-carboxylic acid derivative could be reduced to the corresponding hydroxymethyl group at the C-3 position.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Chlorochroman |

| 6-Methoxychroman |

| Chroman |

| Chroman-2,4-dione |

| Chromone-3-carboxamide |

| 3-Iodochromone |

| 3-Arylchromone |

| 2-Arylchroman |

| 2-Heteroarylchroman |

| 2-Alkylchroman |

| trans-3-Amino-4-arylchroman |

| Chroman-3-ol |

| (S)-6-Chlorochroman-4-ol |

| 6-Chlorochroman-4-one |

| XantPhos |

| Palladium(II) |

Enantioselective Aziridination for 3,4-Disubstituted Chromans

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Organocatalytic Asymmetric Synthesis

Bifunctional organocatalysts, particularly those based on cinchona alkaloids, have proven highly effective in the asymmetric synthesis of chroman derivatives through intramolecular oxy-Michael additions. rsc.orgrsc.org These catalysts possess both a basic moiety (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the phenolic hydroxyl group and a hydrogen-bond-donating group (e.g., a urea (B33335) or thiourea) to activate the α,β-unsaturated system. rsc.org

This strategy has been successfully applied to phenol derivatives bearing an (E)-α,β-unsaturated ketone or thioester moiety. rsc.orgrsc.org The use of cinchona-alkaloid-urea-based bifunctional organocatalysts facilitates the cyclization to afford optically active 2-substituted chromans in high yields. rsc.orgrsc.org This method benefits from multipoint substrate recognition through hydrogen bonding, which allows for efficient catalysis and high enantioselectivity even in rapid intramolecular processes. rsc.org

An asymmetric organocatalytic domino oxa-Michael/1,6-addition reaction has also been developed using a bifunctional thiourea (B124793) organocatalyst. nih.gov This reaction, involving ortho-hydroxyphenyl-substituted para-quinone methides and isatin-derived enoates, produces 4-phenyl-substituted chromans bearing spiro-connected oxindole (B195798) scaffolds and three adjacent stereogenic centers. The reaction proceeds in good to excellent yields (up to 98%) and with very high stereoselectivities (up to >20:1 d.r., >99% ee). nih.gov

The table below presents the results for the synthesis of chromans using bifunctional organocatalysts in oxy-Michael additions:

| Catalyst Type | Reaction Type | Substrates | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cinchona-alkaloid-urea | Intramolecular oxy-Michael addition | Phenol derivatives with (E)-α,β-unsaturated ketone/thioester | 2-Substituted chromans | High | N/A | High | rsc.orgrsc.org |

| Bifunctional thiourea | Domino oxa-Michael/1,6-addition | ortho-Hydroxyphenyl-substituted para-quinone methides and isatin-derived enoates | 4-Phenyl-substituted chromans with spiro-oxindole | up to 98% | up to >20:1 | >99% | nih.gov |

Squaramide-based organocatalysts have emerged as powerful tools for the asymmetric synthesis of complex chroman structures through domino reactions. These catalysts function as hydrogen-bond donors, activating the electrophilic partner in the reaction.

A notable example is the squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. rsc.orgnih.gov This method provides access to polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee), diastereoselectivities (up to >20:1 dr), and moderate to good yields (up to 82%). rsc.orgnih.gov The reaction is tolerant of a range of substituents on the aromatic ring of the 2-hydroxynitrostyrene, including methoxy, ethoxy, methyl, fluoro, chloro, and bromo groups. nih.gov

In a related development, organocatalytic asymmetric Michael addition/hemiketalization cascade reactions between hydroxymaleimides and 2-hydroxynitrostyrenes have been achieved using a quinine-derived squaramide catalyst. nih.gov This cascade reaction constructs chiral chroman-fused pyrrolidinediones with three contiguous stereocenters in good to high yields (up to 88%), with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 96% ee). nih.gov

The following table summarizes the outcomes of squaramide-catalyzed domino reactions for chroman synthesis:

| Catalyst Type | Reaction Type | Substrates | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Squaramide | Oxa-Michael-nitro-Michael domino | 2-Hydroxynitrostyrenes and trans-β-nitroolefins | Polysubstituted chiral chromans | up to 82% | up to >20:1 | up to 99% | rsc.orgnih.gov |

| Quinine-derived squaramide | Michael addition/hemiketalization cascade | Hydroxymaleimides and 2-hydroxynitrostyrenes | Chiral chroman-fused pyrrolidinediones | up to 88% | up to >20:1 | up to 96% | nih.gov |

The combination of enamine catalysis with metal Lewis acid catalysis in a bifunctional system offers a powerful strategy for the asymmetric synthesis of complex molecules. This cooperative approach allows for the simultaneous activation of both the nucleophile (via enamine formation) and the electrophile (via coordination to the Lewis acid).

A concise synthetic method for the asymmetric synthesis of tricyclic chromans has been developed using bifunctional enamine-metal Lewis acid catalysis. researchgate.netresearchgate.netunt.edu This reaction between cyclohexanones and salicylaldehydes affords chromans containing three consecutive stereogenic centers in good yields (up to 87%) and with high stereoselectivity (up to 99% ee and 11:1:1 dr). researchgate.netunt.edu The strong activation of the salicylaldehyde (B1680747) through chelation to the metal is believed to be crucial for the success of this transformation. researchgate.net

Additionally, an atom-economical multicomponent cascade reaction of salicylaldehydes, cyclohexanones, and arylamines has been developed for the synthesis of three-ring fused chromans. rsc.org This reaction is achieved through a cooperative enamine-metal Lewis acid assisted Brønsted acid catalysis, furnishing the products in excellent yields with good diastereoselectivity. rsc.org

The table below provides an overview of the results obtained using bifunctional enamine-metal Lewis acid catalysis for chroman synthesis:

| Catalysis Type | Reaction Type | Substrates | Product | Yield | Diastereomeric Ratio (dr) / Stereoselectivity | Enantiomeric Excess (ee) | Reference |

| Bifunctional enamine-metal Lewis acid | Asymmetric synthesis | Cyclohexanones and salicylaldehydes | Tricyclic chromans | up to 87% | up to 11:1:1 dr | up to 99% | researchgate.netunt.edu |

| Cooperative enamine-metal Lewis acid assisted Brønsted acid | Multicomponent cascade reaction | Salicylaldehydes, cyclohexanones, and arylamines | Three-ring fused chromans | Excellent | Good | Not Reported | rsc.org |

Modularly Designed Organocatalysts (MDOs) in Cascade Reactions

A highly stereoselective approach to functionalized chromanes and chroman-2-ones has been developed using modularly designed organocatalysts (MDOs). rsc.orgrsc.org These catalysts are self-assembled in the reaction medium from components like cinchona alkaloid derivatives and amino acids. rsc.orgscispace.com This strategy has been applied to the domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.orgscispace.com

The initial cascade reaction produces a hemiacetal intermediate, which can then be converted to different chroman derivatives. For instance, oxidation with pyridinium (B92312) chlorochromate (PCC) yields chroman-2-ones, while dehydroxylation using triethylsilane and a Lewis acid affords the corresponding chromanes. rsc.orgscispace.com This methodology consistently produces products with good to high yields (up to 97%), excellent diastereoselectivities (up to 99:1 dr), and outstanding enantioselectivities (up to 99% ee). rsc.orgrsc.org The use of MDOs allows for the synthesis of cis-3,4-disubstituted chroman derivatives with high precision. rsc.org

| Starting Materials | Catalyst System | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Aliphatic aldehydes + (E)-2-(2-nitrovinyl)phenols | MDOs (Cinchona alkaloid + amino acid derivatives) | Chroman-2-ones | High | up to 99:1 | up to 99% |

| Aliphatic aldehydes + (E)-2-(2-nitrovinyl)phenols | MDOs (Cinchona alkaloid + amino acid derivatives) | Chromanes | High | up to 95:5 | up to 98% |

Thiourea Organocatalysis in Oxa-Michael–Michael Cascade

Bifunctional thiourea organocatalysts are highly effective in promoting the asymmetric synthesis of polysubstituted chromans via an oxa-Michael–Michael cascade reaction. nih.govacs.org This reaction typically involves the addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular conjugate addition (oxa-Michael) to form the chroman ring.

One notable example is the reaction between 2'-hydroxychalcones and nitromethane, catalyzed by a bifunctional thiourea. This process generates chiral benzopyrans (chromans) with three contiguous stereocenters in high yields and with excellent stereoselectivities. acs.org Another application involves the reaction of salicylaldehyde-derived substrates with α,β-unsaturated ketones, catalyzed by a bifunctional thiourea derived from a cinchona alkaloid. nih.govresearchgate.net This method yields highly substituted chiral chromans with excellent enantioselectivities (up to >99% ee) and good yields (up to 95%). nih.govresearchgate.net The catalyst's ability to act as both a Brønsted acid (thiourea moiety) and a Brønsted base (amine moiety) is crucial for activating the reactants and controlling the stereochemical outcome. rsc.org

| Reactants | Catalyst Type | Key Features | Yield | Enantiomeric Excess (ee) |

| 2'-Hydroxychalcones + Nitromethane | Bifunctional Thiourea | Forms three consecutive stereocenters | High | Excellent |

| Salicylaldehydes + α,β-Unsaturated Ketones | Bifunctional Thiourea | Produces highly substituted chromans | up to 95% | up to >99% |

| 4-Alkenyl pyrazolin-3-ones + (E)-2-(2-nitrovinyl)phenol | Amine-Thiourea | Creates spiro[chroman-3,3′-pyrazol] scaffolds | up to 98% | up to 99% |

Organo-Acid Catalyzed Approaches

Chiral phosphoric acids and other Brønsted acids have been utilized in the enantioselective synthesis of chromans. These catalysts can activate substrates for cyclization reactions. For example, an efficient synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones was achieved through a one-pot, three-component reaction catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetic acid. nih.gov While this specific example uses a base in an acidic solvent, it highlights the broader utility of acid-promoted conditions in multicomponent reactions to build complex chroman-containing scaffolds. The development of chiral Brønsted acids has enabled various asymmetric transformations, including cycloadditions and cascade reactions, leading to optically active chroman derivatives.

Phase Transfer Catalysis in Asymmetric Alkylation

Phase transfer catalysis (PTC) provides a practical and mild method for performing reactions between reactants in immiscible phases. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully applied to the asymmetric alkylation of various substrates to generate chiral products. acs.orgresearchgate.nete-bookshelf.de

In the context of chroman synthesis, this methodology is particularly relevant for creating quaternary stereocenters. For example, the asymmetric alkylation of isoflavanones (3-aryl-chroman-4-ones) has been achieved using a novel cinchonidine-derived phase-transfer catalyst. acs.org This process allows for the installation of a stereogenic quaternary center at the 3-position of the chroman-4-one core in high yield and with good to excellent enantioselectivity. acs.org The reaction is tolerant of various isoflavanones and activated electrophiles, making it a versatile tool for synthesizing complex chiral chroman derivatives. acs.org

| Substrate | Catalyst Type | Key Transformation | Yield | Enantiomeric Excess (ee) |

| Isoflavanones | Cinchonidine-derived PTC | Asymmetric alkylation at C3 | High | Good to Excellent |

| Glycine derivatives | Cinchona alkaloid-derived PTC | Asymmetric synthesis of α-amino acids | High | up to 98% |

Metal-Free and Radical-Mediated Cyclizations

Radical-mediated reactions offer a powerful and complementary approach to ionic reactions for the construction of cyclic systems. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Cascade Radical Annulations of 2-(Allyloxy)arylaldehydes

A versatile strategy for synthesizing chroman-4-one derivatives involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. mdpi.comrsc.org This process is typically initiated by an external radical species that adds to the aldehyde, generating an acyl radical. This is followed by an intramolecular 6-exo-trig cyclization onto the tethered allyl group and subsequent steps to yield the final chroman-4-one product. rsc.orgdntb.gov.ua

This method has been developed under metal-free conditions, for instance, using (NH₄)₂S₂O₈ to generate radicals from precursors like oxalates or oxamic acids. mdpi.commdpi.com These approaches lead to ester-containing and carbamoylated chroman-4-ones, respectively, demonstrating the modularity of the radical precursor. mdpi.commdpi.com The reactions are generally characterized by their operational simplicity and broad substrate scope. mdpi.comnih.gov

Visible-Light-Driven Photoredox Chemistry

Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis, enabling the generation of radical species under exceptionally mild conditions. nih.govfrontiersin.org This technology has been effectively applied to the synthesis of chroman derivatives.

One approach involves the organophotoredox-catalyzed cascade radical annulation of 2-(allyloxy)arylaldehydes with radical precursors like N-(acyloxy)phthalimides. nih.gov This reaction is initiated by visible light, which excites a photocatalyst that in turn promotes the formation of an alkyl radical from the precursor. nih.gov This radical then engages in a cascade cyclization with the 2-(allyloxy)arylaldehyde to furnish 3-alkyl-substituted chroman-4-ones. nih.govacs.org Similarly, a metal-free, visible-light-driven alkene acylarylation using cyanoarenes as the acyl radical source has been developed to produce 3-(arylmethyl)chroman-4-ones. nih.govfrontiersin.org These photoredox methods are attractive due to their mild, often room-temperature conditions and high tolerance for various functional groups. nih.govnih.gov

| Reaction Type | Conditions | Initiator/Radical Source | Product | Key Advantages |

| Cascade Radical Annulation | Metal-Free, (NH₄)₂S₂O₈ | Oxalates, Oxamic Acids | Ester/Amide-containing chroman-4-ones | Practical, avoids transition metals |

| Organophotoredox Cascade | Visible Light, Photocatalyst | N-(Acyloxy)phthalimides | 3-Alkyl-substituted chroman-4-ones | Mild conditions, operational simplicity, broad scope |

| Photoredox-Neutral Alkene Acylarylation | Visible Light, Metal-Free | Cyanoarenes | 3-(Arylmethyl)chroman-4-ones | Mild, oxidant-free, good functional group tolerance |

Brønsted Acid-Catalyzed Stereoselective Routes

Brønsted acids have emerged as effective catalysts for the stereoselective synthesis of chroman derivatives, often proceeding under metal-free conditions. A prominent strategy involves the intramolecular Friedel-Crafts epoxy-arene cyclization. This method utilizes tethered epoxides which, upon activation by a Brønsted acid like p-toluenesulfonic acid monohydrate (TsOH·H₂O), undergo a ring-opening and subsequent cyclization with an electron-rich aromatic ring to form the chroman structure.

This approach has been successfully employed in the synthesis of diverse trans-4-arylchroman-3-ols from 2-(aryloxymethyl)-3-aryloxiranes. researchgate.net The reaction demonstrates high regio- and stereoselectivity, yielding the trans diastereomer without the formation of diol byproducts. researchgate.net The practicality of this method is highlighted by its scalability and the use of an inexpensive, air-stable catalyst. researchgate.net Similarly, a completely regio- and cis-diastereoselective cyclization of 1-tetralone-derived glycidyl (B131873) ethers has been achieved using Brønsted acids, leading to chroman-fused tetralins. google.commdpi.com These reactions underscore the versatility of Brønsted acids in controlling the stereochemical outcome of chroman synthesis. google.commdpi.com

| Catalyst | Substrate Type | Key Feature | Selectivity |

| TsOH·H₂O | 2-(Aryloxymethyl)-3-aryloxiranes | Metal-free, intramolecular Friedel-Crafts alkylation | trans-selective |

| TsOH·H₂O | 1-Tetralone-derived glycidyl ethers | Intramolecular Friedel-Crafts epoxy-arene cyclization | cis-diastereoselective |

| Phosphoric Acid | o-Quinone Methide Precursors | Intramolecular hetero-Diels-Alder reaction | Forms three contiguous stereocenters |

This table summarizes various Brønsted acid-catalyzed routes for synthesizing chroman systems.

Photochemical Radical-Based Dearomatization

Photochemical methods provide a modern approach to synthesizing complex molecular scaffolds. A notable strategy for creating chromanone systems involves the radical-based dearomatization of 4-hydroxycoumarins. researchgate.netnih.gov In this process, 3-substituted 4-hydroxycoumarins, upon deprotonation and excitation with visible light (e.g., purple light), act as potent single-electron transfer (SET) reductants. nih.govresearchgate.net

This excited state can generate radicals from stable substrates. nih.govresearchgate.net The resulting electrophilic radicals are then intercepted by the nucleophilic ground-state coumarin, leading to a dearomatization event and the formation of 3,3-disubstituted 2,4-chromandiones. nih.gov This protocol is advantageous as it allows for the direct incorporation of various functional groups, such as alkyl and perfluoroalkyl fragments, at the C3 position and creates a quaternary stereocenter under mild conditions. researchgate.netnih.gov This photochemical reactivity expands the utility of coumarins as building blocks for complex chromanone scaffolds. researchgate.netchemimpex.com

Specific Synthetic Pathways to this compound and Key Intermediates

The synthesis of the specific molecule this compound relies on the controlled construction of the 6-chloro-substituted chroman ring and subsequent functional group manipulations at the C3 position. Key intermediates in this process include related carboxylic acids, amines, and lactones.

Synthetic Routes for (6-Chloro-chroman-3-yl)methylamine and its Precursors

(6-Chloro-chroman-3-yl)methylamine is a closely related derivative, and its synthesis provides insight into the formation of the shared (6-Chlorochroman-3-YL) core structure. The general synthetic scheme involves the initial formation of a chroman precursor, followed by chlorination, and subsequent functional group transformations to introduce the methylamine (B109427) moiety.

The introduction of the chlorine atom at the 6-position of the chroman ring is a critical step. A common and effective strategy involves starting with a pre-chlorinated phenolic precursor. For instance, the synthesis of 6-chloro-2H-chromene-3-carbonitrile, a potential precursor, utilizes 5-chloro-2-hydroxy-benzaldehyde. This starting material already contains the chlorine atom at the desired position relative to the hydroxyl group, which ultimately directs the formation of the 6-chlorochroman ring system upon cyclization. Other syntheses have employed reagents like sulfuryl chloride to achieve chlorination on a pre-formed chromanone ring, such as in the conversion of 6-nitro-4-chromanone to 3-chloro-6-nitro-4-chromanone. researchgate.net

The final steps in the synthesis of (6-Chloro-chroman-3-yl)methylamine involve reduction and methylation. The synthesis of the target compound, this compound, is intrinsically linked to these pathways. The precursor, 6-chloro-chroman-3-carboxylic acid, can be reduced to the primary alcohol, this compound. chemimpex.comlibretexts.org This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally insufficient to reduce carboxylic acids. libretexts.orglibretexts.org

The resulting alcohol, this compound, can then serve as an intermediate for producing the corresponding methylamine. While direct methylation of the alcohol is not a standard route to an amine, it can be converted to a leaving group (e.g., a tosylate or halide) and then subjected to nucleophilic substitution with methylamine. Alternatively, the carboxylic acid precursor could be converted to an amide and then reduced to form the amine.

Chlorination Strategies

Preparation of 6-Chloro-Chroman-2-one and Related Structures

6-Chloro-chroman-2-one, a lactone derivative of the chroman system, is another important related structure. Its synthesis often involves the oxidation of a corresponding precursor. For example, 6-chloro-4-(2-phenylethenyl)chroman-2-one was successfully prepared via the oxidation of 6-chloro-4-(2-phenylethenyl)chroman-2-ol using pyridinium chlorochromate (PCC). researchgate.net The precursor alcohol, in this case, was synthesized from (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde. researchgate.net Other related structures, such as 6-chloro-3-phenyl-2H-chromen-2-one, have also been synthesized and characterized. nih.gov

| Compound Name | Precursor | Reagent/Method | Reference |

| 6-Chloro-4-(2-phenylethenyl)chroman-2-one | 6-chloro-4-(2-phenylethenyl)chroman-2-ol | Pyridinium chlorochromate (PCC) | researchgate.net |

| 6-chloro-2H-chromene-3-carbonitrile | 5-chloro-2-hydroxy-benzaldehyde, acrylonitrile | DABCO-catalyzed reaction | tandfonline.com |

| 6-chloro-3-(1,4-dioxan-2-yl)-2H-chromen-2-one | Wittig reaction of 6-chloro-2-hydroxybenzaldehyde | Wittig reagent | nih.gov |

This table highlights the preparation of various 6-chloro-substituted chroman and chromene derivatives.

Synthesis of Ethyl 6-Chlorochroman-2-carboxylate

The synthesis of DL-6-chlorochroman-2-carboxylic acid and its corresponding ethyl ester serves as a crucial starting point for various therapeutic agents. acs.org These compounds are notable as cyclic analogs of hypolipidemic agents like α-(4-chlorophenoxy)-α-methylpropionic acid. researchgate.net

One established synthetic approach involves the reaction of 4-chlorophenol (B41353) with diethyl 2,5-dibromoadipate. This reaction yields diethyl 5-(4-chlorophenoxy)adipate, which is then subjected to a Dieckmann condensation to form the cyclic β-keto ester, ethyl 5-(4-chlorophenoxy)-2-oxocyclopentanecarboxylate. Subsequent hydrolysis and decarboxylation, followed by reduction of the ketone, lead to the formation of a cyclopentanol (B49286) derivative. This intermediate is then treated to form a bicyclic lactone, which, upon reaction with hydrogen bromide, yields a bromocarboxylic acid. The final cyclization to the chroman ring is achieved by treating this bromo acid with a base, furnishing DL-6-chlorochroman-2-carboxylic acid. The corresponding ethyl ester, ethyl 6-chlorochroman-2-carboxylate, is typically prepared through standard esterification procedures.

A comparative study highlighted the synthesis of various 6-substituted chroman-2-carboxylates to investigate the impact of different substituents on biological activity. acs.org For the 6-chloro derivative, the synthesis confirms its role as a key intermediate. The biological evaluation of these compounds, particularly their ability to antagonize glycerol (B35011) release and inhibit cholesterol biosynthesis, underscores the importance of the 6-chlorochroman-2-carboxylate scaffold. acs.org

General Functionalization of Substituted Chroman Derivatives

The chroman scaffold is a versatile platform that allows for extensive functionalization, enabling the fine-tuning of its biological properties. gu.se Synthetic modifications can be performed at various positions of the chroman ring, including the 2-, 3-, 6-, and 8-positions. gu.se

One of the primary strategies for functionalization involves the chroman-4-one intermediate, a privileged structural motif in its own right. beilstein-journals.orgresearchgate.net The development of radical cascade reactions has provided efficient, metal-free methods for creating functionalized chroman-4-ones. beilstein-journals.orgresearchgate.net For instance, a cascade cyclization employing 2-(allyloxy)benzaldehydes and various radical precursors can introduce phosphine oxide, alkyl, or amide functionalities into the chroman-4-one structure. beilstein-journals.orgresearchgate.net

Direct functionalization of the chroman ring is also a viable and widely used strategy. A notable method for introducing substituents at the 3-position of chroman-4-one involves an initial bromination step. gu.se The resulting 3-bromo-chroman-4-one is a versatile intermediate that can undergo various substitution reactions to introduce a range of functional groups. gu.se

More recent advancements include organo-photoredox catalysis, which facilitates a (4+2) radical annulation of N-hydroxyphthalimide esters with electron-deficient olefins. rsc.org This method allows for the construction of a wide array of highly substituted and functionalized chromans under mild reaction conditions. This strategy has proven effective for the late-stage functionalization of complex molecules, demonstrating its broad applicability. rsc.org The table below summarizes various methods for the functionalization of chroman systems.

| Functionalization Strategy | Position(s) | Reagents/Conditions | Introduced Functionality | Reference |

| Radical Cascade Annulation | 3, 4 | 2-(allyloxy)arylaldehydes, Radical Precursors, K₂S₂O₈ or Visible Light | Alkyl, Phosphinoyl, Amide | beilstein-journals.orgresearchgate.net |

| Substitution via Bromination | 3 | Chroman-4-one, Bromine, Nucleophiles | -NH₂, -Br, -OAc, -CN, -CH₂NHCbz | gu.se |

| Organo-photoredox (4+2) Annulation | Multiple | N-hydroxyphthalimide esters, Olefins, Photocatalyst | Various, based on olefin and ester | rsc.org |

| Intramolecular oxa-Michael Addition | 4 | 2'-Hydroxychalcones | Ketone at C4 | beilstein-journals.org |

These functionalization methodologies are critical for developing chroman derivatives with specific properties. For the synthesis of this compound, a key step would involve the reduction of a carbonyl group at the 3-position (e.g., from a 3-keto or 3-carboxy derivative) of the 6-chlorochroman scaffold, which can be accessed through the functionalization techniques described.

Reactivity and Functional Group Transformations of 6 Chlorochroman 3 Yl Methanol and Chroman Analogs

Reactions at the Chroman Ring System

The chroman ring is a versatile scaffold that allows for a variety of chemical modifications. These reactions include functionalization of the ring, as well as ring-opening and closing reactions to form different heterocyclic structures.

Electrophilic and Nucleophilic Functionalization of Chroman-4-ones

Chroman-4-ones are common intermediates in the synthesis of chroman derivatives. acs.orggu.se Their structure allows for both electrophilic and nucleophilic attacks. A variety of functionalized chroman-4-ones have been synthesized through cascade radical cyclization-coupling reactions of 2-(allyloxy)arylaldehydes. rsc.orgresearchgate.net

Recent research has demonstrated the synthesis of phosphonate, azide, and hydroxy functionalized chroman-4-ones through an intramolecular addition of an in situ generated acyl radical onto an alkene, followed by a selective nucleophilic radical–electrophilic radical cross-coupling. rsc.org Additionally, a visible-light-induced cascade radical cyclization has been used to create sulfone-functionalized chroman-4-ones and chromans under metal-free conditions. acs.org

| Reaction Type | Reagents/Conditions | Position of Functionalization | Product Type |

| Cascade Radical Cyclization | 2-(allyloxy)arylaldehydes, various radical precursors | C-3 and C-4 | Functionalized Chroman-4-ones |

| Visible-light-induced Cascade | Sulfinic acids, o-(allyloxy)arylaldehydes | C-3 and C-4 | Sulfone-functionalized Chroman-4-ones |

C-H Functionalization at C-2, C-3, and C-5 Positions of Chromones

The direct functionalization of carbon-hydrogen (C-H) bonds in chromones represents an efficient strategy for creating structural diversity. nih.govresearchgate.netrsc.org The reactivity at different positions is influenced by the electronic properties of the chromone (B188151) ring.

C-5 Functionalization: The keto group in chromones directs transition metal-catalyzed functionalization to the C-5 position through the formation of a metallacycle. nih.govacs.org For instance, ruthenium(II)-catalyzed coupling of chromones with maleimides can yield 1,4-addition products or oxidative Heck-type products depending on the additives used. acs.org

C-3 Functionalization: The C-3 position is electron-rich and can be functionalized using electrophilic coupling partners. nih.gov Computational studies on palladium-catalyzed C-H activation show a kinetic preference for the C-3 position due to its higher π-electron density. rsc.org

C-2 Functionalization: Functionalization at the C-2 position is possible using nucleophilic coupling partners. nih.gov

| Position | Reaction Type | Catalyst/Directing Group | Key Feature |

| C-5 | C-H Activation | Transition Metal (e.g., Ru(II)), Keto group | Chelation-assisted reaction forms a metallacycle. nih.govacs.org |

| C-3 | C-H Activation | Transition Metal (e.g., Palladium) | Favored due to higher π-electron density. nih.govrsc.org |

| C-2 | C-H Activation | Nucleophilic coupling partners | Occurs with nucleophilic reagents. nih.gov |

Ring-Opening/Ring-Closing Reactions

The chroman ring can be synthesized and modified through ring-opening and ring-closing reactions. A common method for forming the chroman ring is through the intramolecular [4+2] cycloaddition of o-quinonemethides generated from 2-(1-hydroxy-5-alkenyl)phenol derivatives under acidic conditions, which typically yields cis-fused tricyclic compounds. oup.com

Ring-opening/ring-closing (RORC) reactions of 3-substituted chromones with nucleophiles are also a key transformation. researchgate.net For example, the palladium-catalyzed aminocarbonylation of 3-iodochromone with primary amines can lead to 3-substituted chroman-2,4-diones through a domino aza-Michael addition/ring-opening/intramolecular aryloxycarbonylation sequence. acs.orgresearchgate.netscribd.comnih.gov This reaction's outcome is highly dependent on the choice of ligands and the nature of the amine. acs.orgscribd.com

Dearomatization Strategies

Dearomatization is a powerful strategy for converting flat, aromatic compounds into three-dimensional structures. nih.gov This transformation is thermodynamically challenging due to the stability of the aromatic ring, but can be achieved through several methods. acs.org

Nucleophilic Dearomatization: This can be achieved through nucleophilic addition to activated pyridines (a related heterocyclic system), often requiring pre-activation of the heterocycle. acs.orgmdpi.com Copper-catalyzed 1,4-dearomatization of heteroarenes has been shown to proceed under mild conditions without pre-activation. acs.org

Oxidative Dearomatization: In nature, microorganisms use enzymes like oxygenases and reductases to carry out dearomatization. nih.gov Synthetic methods can mimic this through oxidative processes.

Asymmetric Dearomatization: Enantioselective dearomatization can be achieved using chiral catalysts, leading to the formation of complex chiral structures. nih.gov

Transformations Involving the Methanol (B129727) Moiety

The primary alcohol of the methanol group on (6-Chlorochroman-3-YL)methanol is a key site for chemical reactions, particularly oxidation and reduction.

Oxidation and Reduction of the Hydroxyl Group

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. byjus.comchemguide.co.uk

To Aldehydes: Mild oxidizing agents are used to stop the oxidation at the aldehyde stage. libretexts.org Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation. libretexts.org The aldehyde product often has a lower boiling point, allowing it to be distilled off as it forms to prevent further oxidation. savemyexams.com

To Carboxylic Acids: Stronger oxidizing agents, such as acidified potassium dichromate(VI) or potassium permanganate(VII), will oxidize the primary alcohol completely to a carboxylic acid. savemyexams.comlibretexts.org This often involves heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org

| Transformation | Oxidizing Agent | Product |

| Partial Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Aldehyde |

| Full Oxidation | Acidified Potassium Dichromate(VI) (K₂Cr₂O₇), Acidified Potassium Manganate(VII) (KMnO₄) | Carboxylic Acid |

Reduction (Deoxygenation): The direct reduction of an alcohol to an alkane is a challenging process that typically requires a two-step sequence. chem-station.comunacademy.com One common method is the Barton-McCombie deoxygenation, which involves converting the alcohol into a thiocarbonyl derivative, followed by a radical-initiated reduction. chem-station.com Another approach is to convert the alcohol into a good leaving group, like a tosylate, which can then be displaced by a hydride source such as lithium aluminum hydride (LiAlH₄). libretexts.org

Derivatization to Esters, Ethers, and Amines

The hydroxyl group of this compound and the amine group of its analogs are key sites for derivatization, allowing for the synthesis of a variety of esters, ethers, and amines. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties.

Esterification of chroman-2-carboxylic acids can be achieved through reaction with alcohols in the presence of a suitable catalyst. For instance, the synthesis of 6-substituted-2,5,7,8-tetramethyl-chroman-2-carboxylic acid methyl esters has been accomplished by reacting trimethylhydroquinone (B50269) with methyl methacrylate, followed by methylation or benzylation. nih.gov These ester moieties can then be converted to hydrazides by reacting with hydrazine (B178648) hydrate. nih.gov Another approach involves the reaction of 4-bromomethylcoumarins with methyl salicylate (B1505791) to produce 2-(2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl esters. researchgate.net

Etherification, such as the formation of a methyl ether from a hydroxyl group, can be carried out using reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. nih.gov

The synthesis of amines from chroman precursors can be achieved through various methods. One common route is the reductive amination of a chroman-3-carbaldehyde (B1394481) with an amine or ammonia (B1221849) source in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, (6-Chloro-chroman-3-yl)-methylamine can be synthesized from a suitable benzopyran precursor through a series of steps including chlorination, methylation, and reduction. evitachem.com

Table 1: Examples of Derivatization Reactions of Chroman Analogs

| Starting Material | Reagent(s) | Product Type | Reference |

| 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid | Methyl methacrylate, then Dimethyl sulfate/K2CO3 | Ester, Ether | nih.gov |

| 4-Bromomethylcoumarin | Methyl salicylate | Ester | researchgate.net |

| Chroman-3-carbaldehyde | Ammonium (B1175870) acetate, Sodium cyanoborohydride | Amine | |

| Benzopyran precursor | Chlorination, Methylation, Reduction | Amine | evitachem.com |

| 2-(allyloxy)arylaldehydes | Oxalates, (NH4)2S2O8 | Ester | nih.gov |

Halogen Chemistry on the Chroman Core

The presence and position of a halogen substituent on the chroman ring significantly influence its reactivity, particularly in nucleophilic aromatic substitution and other transformations.

Nucleophilic Aromatic Substitution of Halogenated Chromans

Aryl halides, including halogenated chromans, are generally resistant to nucleophilic attack under standard SN1 and SN2 conditions due to the strength of the carbon-halogen bond. libretexts.org However, nucleophilic aromatic substitution (SNAr) can occur, especially when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.orgchemistrysteps.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

For halogenated chromans, the carbonyl group of the chroman-4-one structure can act as an electron-withdrawing group, facilitating SNAr reactions. The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with aryl fluorides often being the most reactive due to the high electronegativity of fluorine, which stabilizes the intermediate carbanion. iscnagpur.ac.in

Role of the Chlorine Substituent in Reactivity and Selectivity

The chlorine substituent at the 6-position of the chroman core plays a crucial role in modulating the molecule's electronic properties and, consequently, its reactivity and selectivity. tutorchase.com As a halogen, chlorine is an electronegative atom that exerts an electron-withdrawing inductive effect. This effect can polarize the chroman ring system, influencing its interactions with other molecules and its susceptibility to chemical reactions. ontosight.ai

In the context of radical scavenging activity of 6-chromanol derivatives, an electron-withdrawing group like chlorine has been shown to decrease this activity. rsc.org Conversely, in the context of SIRT2 inhibition by chroman-4-one derivatives, electron-withdrawing substituents at the 6-position, such as chlorine, were found to be favorable for inhibitory potency. acs.orgacs.org Specifically, a 6-chloro substituent led to a decrease in activity compared to a disubstituted analog, but replacing it with a more electron-withdrawing nitro group did not change the activity, suggesting that while electron-withdrawing properties are important, other factors also play a role. acs.orgacs.org The presence of a chlorine atom can also introduce steric hindrance, which can affect the approach of reagents and influence the regioselectivity of reactions. The combination of these electronic and steric effects makes the 6-chloro substituent a key determinant of the chemical behavior of this compound and its analogs.

Cascade and Domino Reactions

Cascade and domino reactions have emerged as powerful and efficient strategies for the synthesis of complex molecular architectures, including the chroman ring system, in a single step. These reactions offer advantages such as high atom economy, reduced waste, and shorter reaction times. researchgate.net

Oxa-Michael–Michael Cascade Reactions

The oxa-Michael–Michael cascade reaction is a valuable method for the enantioselective synthesis of highly substituted chiral chroman derivatives. acs.orgnih.gov This reaction typically involves the reaction of a Michael acceptor, such as a trans-nitroalkene, with a nucleophile containing a hydroxyl group, like an o-hydroxy-substituted α,β-unsaturated ketone. acs.org The reaction is often catalyzed by a bifunctional organocatalyst, such as a thiourea (B124793) or squaramide derivative, which can activate both the nucleophile and the electrophile. acs.orgnih.gov

This cascade process allows for the formation of multiple stereocenters with excellent enantioselectivities (up to >99%) and good diastereoselectivities. acs.orgnih.govnih.gov For instance, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a squaramide organocatalyst, yields polysubstituted chiral chromans. nih.govmdpi.com

Table 2: Examples of Oxa-Michael–Michael Cascade Reactions for Chroman Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| o-Hydroxy-substituted α,β-unsaturated ketone | trans-Nitroalkene | Bifunctional thiourea | Chiral chroman derivative | acs.orgnih.gov |

| 2-Hydroxynitrostyrene | trans-β-Nitroolefin | Squaramide | Polysubstituted chiral chroman | nih.govmdpi.com |

| 2-Hydroxynitrostyrene | Methyleneindolinone | Squaramide-cinchona | Spiro[chroman-oxindole] | nih.gov |

Radical Cascade Cyclizations

Radical cascade cyclizations provide an efficient route to synthesize functionalized chroman-4-ones. researchgate.netbeilstein-journals.org These reactions are typically initiated by the generation of a radical species that then undergoes a series of intramolecular cyclization and intermolecular trapping events. A common strategy involves the use of o-allyloxybenzaldehydes as starting materials. researchgate.netresearchgate.net

Various radical precursors can be employed to introduce different functional groups at the C3-position of the chroman-4-one scaffold. researchgate.net For example, alkoxycarbonyl radicals generated from oxalates can be used to synthesize ester-containing chroman-4-ones under metal-free conditions. nih.gov Similarly, carbamoyl (B1232498) radicals generated from oxamic acids lead to the formation of amide-containing chroman-4-ones. nih.gov Alkyl radicals generated from N-(acyloxy)phthalimides under photoredox conditions have also been used to synthesize 3-alkyl substituted chroman-4-ones. researchgate.net These radical cascade reactions often exhibit high functional group tolerance and can be performed under mild, environmentally benign conditions. beilstein-journals.orgnih.gov

Rearrangement Reactions

The chroman scaffold, a privileged structure in medicinal chemistry, can undergo a variety of rearrangement reactions, leading to diverse and structurally complex molecules. These reactions often involve the migration of a group from one atom to another within the same molecule and can be promoted by acid, base, or thermal conditions. While specific rearrangement studies on this compound are not extensively documented in publicly available literature, the reactivity of the chroman ring system and its derivatives provides a strong basis for predicting its behavior in such transformations. This section will explore key rearrangement reactions observed in chroman analogs, which could be applicable to derivatives of this compound.

Claisen Rearrangement

The Claisen rearrangement is a powerful masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that is widely used in the synthesis of substituted chromans and chromenes. This reaction typically involves the thermal or acid-catalyzed rearrangement of an allyl aryl ether. In the context of chroman synthesis, a common strategy is the rearrangement of an O-allyl salicylaldehyde (B1680747) or a related derivative, which upon cyclization, forms the chroman ring. A domino sequence combining a Claisen rearrangement with an oxa-Michael addition has been effectively utilized for the synthesis of functionalized chroman-4-ones. wikipedia.orgchemistrysteps.com For instance, allyl phenyl ethers with a pendant enone substituent undergo this domino reaction upon microwave irradiation to yield chroman-4-ones.

| Starting Material | Conditions | Product(s) | Yield (%) | Reference |

| Allyl phenyl ether with pendant enone substituent | Microwave irradiation in N,N-diethylaniline | Functionalized chroman-4-one | ~81 | wikipedia.org |

| Aryl propargyl ethers | High temperature in N,N-diethylaniline | Chromenes and heterothiochromenes | N/A | researchgate.net |

Neber Rearrangement

The Neber rearrangement provides a valuable route for the synthesis of α-amino ketones from ketoximes. nih.gov This reaction involves the conversion of a ketoxime to its O-sulfonate ester, which upon treatment with a base, rearranges to form an azirine intermediate. Subsequent hydrolysis of the azirine yields the α-amino ketone. nih.gov This rearrangement has been applied to the synthesis of 3-aminoflavanones (flavanones are 2-phenylchroman-4-ones) and could be a potential pathway for introducing an amino group at the 3-position of a chroman ring if this compound were first oxidized to the corresponding 6-chlorochroman-3-one (B1592428). The synthesis of cis- and trans-3-amino-6-bromochroman-4-ols has been achieved through a multi-step sequence starting from N-(6-bromo-4-oxochroman-3-yl)acetamide, which involves transformations related to the principles of the Neber rearrangement. beilstein-journals.org

| Starting Material | Key Reagents/Conditions | Intermediate/Product | Reference |

| Ketoxime O-sulfonate | Base (e.g., ethoxide), then H₂O | α-Amino ketone | nih.gov |

| N-(6-bromo-4-oxochroman-3-yl)acetamide | 1. NaBH₄ 2. SOCl₂ 3. Hydrolysis | trans-3-amino-6-bromochroman-4-ol | beilstein-journals.org |

Wagner-Meerwein and Pinacol Rearrangements

These are classic carbocation-mediated rearrangements. A Wagner-Meerwein rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.orglscollege.ac.innumberanalytics.com Such rearrangements could be anticipated in the acid-catalyzed dehydration of this compound or related chroman-3-ol (B1617384) derivatives. youtube.com The formation of a carbocation at the 3-position could potentially lead to ring contraction or expansion, or migration of a substituent from an adjacent carbon.

The Pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgchemistrysteps.com For a chroman system, a 1,2-diol such as a chroman-3,4-diol could undergo a Pinacol-type rearrangement. The reaction proceeds via protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of a group from the adjacent carbon bearing the second hydroxyl group. This rearrangement is a powerful tool for creating quaternary carbon centers and can be used for ring expansion. masterorganicchemistry.comresearchgate.netorganic-chemistry.org

| Rearrangement Type | Substrate Type | Driving Force/Key Intermediate | Potential Product(s) from Chroman System | Reference |

| Wagner-Meerwein | Alcohols, alkyl halides under acidic/solvolytic conditions | Carbocation formation | Rearranged alkenes, ring-contracted/expanded products | wikipedia.orglscollege.ac.innumberanalytics.com |

| Pinacol | 1,2-Diols (vicinal diols) | Carbocation formation | Ketones (e.g., chroman-4-one from a chroman-3,4-diol rearrangement) | masterorganicchemistry.comwikipedia.orgchemistrysteps.com |

Other Rearrangements

The chroman nucleus is susceptible to other types of rearrangements as well. For example, the reaction of 3-formylchromone enamines with aminopyrazoles leads to the formation of pyrazolo[3,4-b]pyridines through a rearrangement that involves the opening of the pyrone ring. chemrxiv.orgrsc.org Similarly, 3-substituted coumarins can rearrange to form pyrrolidine-2,5-diones. organic-chemistry.org A serendipitous acid-catalyzed rearrangement of a trioxadispiroacetal has been reported to yield a 3-chroman-5-ylpropan-1-ol derivative, demonstrating that complex skeletal reorganizations can lead to the formation of substituted chromans.

Derivatives and Structural Analogues of 6 Chlorochroman 3 Yl Methanol

Chroman-3-ol (B1617384) and Chroman-3-carboxylic Acid Derivatives

The functional groups at the C3 position of the chroman ring, such as hydroxyl and carboxylic acid moieties, are pivotal for derivatization.

Chroman-3-ol Derivatives: The synthesis of chroman-3-ol derivatives has been achieved through various methods, including intramolecular nucleophilic additions. nih.govacs.org One notable method employs a copper-catalyzed reaction where aldehydes act as alkyl carbanion equivalents through reductive polarity reversal. nih.govacs.org This process, facilitated by an N-heterocyclic carbene ligand under mild conditions, allows for the construction of chromans with a tertiary alcohol motif at the C3 position. nih.govacs.org The success of this strategy relies on the differential reactivity between aldehydes and ketones. nih.gov

Chroman-3-carboxylic Acid Derivatives: Chromone-3-carboxylic acids are versatile intermediates for synthesizing a range of derivatives. rsc.orgsemanticscholar.org A common synthetic route involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to produce chromone-3-carbaldehydes, which are then oxidized to the corresponding carboxylic acids. semanticscholar.org For instance, 6-chlorochromone-3-carboxylic acid has been synthesized via a multi-step process starting from the corresponding phenol (B47542) derivative. scilit.com This process includes acetylation, Fries rearrangement to a 2-hydroxyacetophenone, Vilsmeier-Haack reaction to a chromone-3-carboxaldehyde, conversion to an aldoxime, dehydration to a nitrile, and finally, hydrolysis to the carboxylic acid. scilit.com These acid derivatives can be further converted into amides by treating them with thionyl chloride to form the acid chloride in situ, followed by reaction with various amines. semanticscholar.org

The table below summarizes representative synthetic approaches for these derivatives.

| Starting Material | Reagents/Conditions | Product Class | Yield | Reference(s) |

| Aldehyde Ketones | Copper catalyst, N-heterocyclic carbene ligand | Chroman-3-ol | 34-48% | acs.org |

| 2-Hydroxyacetophenones | 1. Vilsmeier-Haack (DMF, POCl₃) 2. Oxidation (NaClO₂, H₂NSO₃H) | Chromone-3-carboxylic acid | 53-61% | semanticscholar.org |

| Chromone-3-carboxylic acids | 1. SOCl₂ 2. Amine, Et₃N | Chromone-3-carboxamide | Good | semanticscholar.org |

| tert-butyl-7-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]chromane-3-carboxylate | Formic acid, 60°C | Chromane-3-carboxylic acid | - | google.com |

2-Substituted and Polysubstituted Chromans

Modifications at the C2 position and elsewhere on the chroman ring system lead to a diverse array of compounds with varied properties.

2-Substituted Chromans: The synthesis of 2-substituted and 2,2-disubstituted chromans can be accomplished via palladium-catalyzed carboetherification reactions between aryl or alkenyl halides and 2-(but-3-en-1-yl)phenols. rsc.org This method effectively forms both a C–O and a C–C bond in a single process. rsc.org Another approach involves the intramolecular Mitsunobu reaction, which has been successfully applied to the synthesis of optically active 2-substituted chroman-4-ones. researchgate.netcapes.gov.br The stereochemistry of chiral 2-substituted chromanes is a key area of study, with correlations observed between the helicity of the dihydropyran ring and the specific optical rotation of the molecule. mdpi.com For example, 2-aliphatic chromanes with P-helicity typically show a positive specific optical rotation, whereas 2-aryl chromanes with the same helicity tend to have a negative rotation. mdpi.com

Polysubstituted Chromans: The development of efficient, stereoselective methods for synthesizing polysubstituted chiral chromans is a significant focus of organic synthesis. nih.govrsc.org Organocatalytic domino reactions are particularly powerful in this regard. nih.govrsc.org A squaramide-catalyzed oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins yields polysubstituted chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.govrsc.org This strategy allows for the construction of 2-alkyl- or 2-aryl-substituted chiral chromans that possess three contiguous stereogenic centers. nih.govrsc.org

The following table highlights methods for synthesizing these chroman derivatives.

| Reaction Type | Catalysts/Reagents | Substrates | Product Type | Key Outcomes | Reference(s) |

| Carboetherification | Pd-catalyst | Aryl halides, 2-(but-3-en-1-yl)phenols | 2-Substituted Chromans | Good yields | rsc.org |

| Oxa-Michael-nitro-Michael | Squaramide | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Polysubstituted Chromans | Up to 82% yield, >20:1 dr, up to 99% ee | nih.govrsc.org |

| Michael-Michael Cascade | Bifunctional thiourea (B124793) | Chalcone enolates, nitromethane | Polysubstituted Chromans | High yields, excellent stereoselectivities | acs.org |

| Kinetic Resolution | Pyrrolidinyl-camphor organocatalyst | Racemic 3-nitro-2-aryl-2H-chromenes, ketones | Substituted Chiral Chromans | - | mdpi.com |

Chromanones (Chroman-4-ones, Chroman-2-ones, Chroman-2,4-diones)

Chromanones are a major subclass of chroman derivatives, characterized by a carbonyl group within the heterocyclic ring. They serve as fundamental building blocks for more complex molecules, including many natural products. acs.orgnih.gov

Chroman-4-ones: The synthesis of chroman-4-ones can be achieved through various routes. A classic method involves the acid- or base-mediated cyclization of 2'-hydroxychalcones. nih.gov Microwave-assisted, base-mediated aldol (B89426) condensation is an efficient one-step procedure for producing substituted chroman-4-ones. acs.org N-Heterocyclic carbenes (NHCs) have been used to catalyze intramolecular crossed-benzoin reactions to yield 3-hydroxy-4-chromanones bearing a quaternary stereocenter. thieme-connect.com Furthermore, decarboxylative Michael reactions between α-substituted azlactones and chromone-3-carboxylic acids can produce chromanones that contain an azlactone structural unit. mdpi.com Visible-light-mediated radical tandem cyclization represents a modern approach for constructing 3-substituted chroman-4-ones. organic-chemistry.org

Chroman-2-ones: Visible light photocatalysis has also been employed for the synthesis of 4-substituted-chroman-2-ones via a doubly decarboxylative Giese reaction involving coumarin-3-carboxylic acids and alkyl radical precursors. rsc.org

The table below details various synthetic strategies for chromanones.

| Product Type | Reaction | Catalyst/Reagents | Key Features | Reference(s) |

| Chroman-4-ones | Intramolecular Conjugate Addition | Triethylamine or Quinine | Asymmetric cyclization possible | nih.gov |

| 3-Hydroxy-4-chromanones | Intramolecular Crossed-Benzoin | N-Heterocyclic Carbene | Forms quaternary stereocenter | thieme-connect.com |

| 3-Substituted Chroman-4-ones | Radical Tandem Cyclization | Visible light, photocatalyst | Involves C-C bond cleavage of oxime esters | organic-chemistry.org |

| Chroman-4-ones | Decarboxylative Michael Reaction | Chiral Brønsted base | Forms chromanones with an azlactone moiety | mdpi.com |

| 4-Substituted-chroman-2-ones | Doubly Decarboxylative Giese Reaction | Visible light, photocatalyst | Uses coumarin-3-carboxylic acids | rsc.org |

Homoisoflavonoids are a class of natural products structurally related to flavonoids, often featuring a chroman-4-one core with a benzylidene or benzyl (B1604629) substituent at the C3 position. nih.govmdpi.com The synthesis of these compounds and their analogues is an active area of research.

A common synthetic strategy begins with an appropriately substituted phenol, which is converted to a chroman-4-one in several steps. nih.gov A series of naturally occurring homoisoflavonoids and their analogues have been synthesized from chroman-4-ones. nih.gov For example, the synthesis of naturally occurring homoisoflavonoids with 5,7-dihydroxy-6-methoxy or 7-hydroxy-5,6-dimethoxy substitution patterns has been achieved in three or four linear steps from a known 4-chromenone precursor. mdpi.com This synthesis involves key steps such as chemoselective 1,4-reduction and selective deprotection. mdpi.com A one-pot method for creating B-ring ortho-hydroxylated sappanin-type homoisoflavonoids has also been developed, proceeding through an oxa-Diels–Alder reaction of ortho-quinone methides. acs.org This approach avoids the need for protecting hydroxyl groups, facilitating the creation of a library of analogues. acs.org

| Homoisoflavonoid Type | Precursor | Key Synthetic Steps | Reference(s) |

| Sappanone A analogues | Substituted phenols | Formation of chroman-4-one, condensation | nih.gov |

| Cremastranone and its derivatives | 4-Chromenone | Chemoselective 1,4-reduction, selective deprotection | mdpi.com |

| B-Ring ortho-hydroxylated sappanin-type | ortho-(N,N-dimethylaminomethyl)phenols | Oxa-Diels–Alder reaction, cascade reactions | acs.org |

| Analogues with varied A and B ring substituents | Chroman-4-ones | EDCI-mediated coupling with amino acids | nih.gov |

Fused and Spirocyclic Chroman Systems

Fusing the chroman ring with other cyclic systems creates structurally complex and rigid polycyclic molecules, which can lead to enhanced receptor-binding selectivity. nih.gov

The asymmetric synthesis of functionalized tricyclic chromans is a challenging but important goal in organic chemistry. acs.orgacs.org Organocatalysis has emerged as a powerful tool for constructing these complex architectures with high stereocontrol. acs.orgnih.gov

One approach involves an organocatalyzed quadruple domino reaction, where alcohols, acrolein, and nitrochromenes react in a one-pot, four-component synthesis to generate tricyclic chromanes with three contiguous stereogenic centers. acs.org Another strategy uses tandem reactions, such as an oxo-Michael-inverse-electron-demand hetero-Diels–Alder (IED/HDA) sequence, between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals, catalyzed by a diphenylprolinol silyl (B83357) ether. acs.orgnih.gov By adjusting reaction conditions, this method can produce two different types of tricyclic chroman derivatives in good yields and with excellent enantioselectivities. acs.orgnih.gov Additionally, an enantioselective cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones, catalyzed by a quinine-derived primary amine, provides an efficient route to enantiomerically enriched tetrahydro-6H-benzo[c]chromenes. rsc.org

| Reaction Type | Catalyst | Substrates | Product | Stereoselectivity | Reference(s) |

| Quadruple Domino Reaction | Organocatalyst | Alcohols, acrolein, nitrochromenes | Tricyclic Chromanes | >20:1 dr, >99% ee | acs.org |

| Tandem oxo-Michael-IED/HDA | (S)-Diphenylprolinol trimethylsilyl (B98337) ether | (E)-2-hydroxyaryl-2-oxobut-3-enoates, enals | Tricyclic Chromanes | >30/1 dr, >99% ee | acs.orgnih.gov |

| Cascade Double Michael Addition | Quinine-derived primary amine | 3-Nitro-2H-chromenes, α,β-unsaturated ketones | Tetrahydro-6H-benzo[c]chromenes | >25:1 dr, up to 95% ee | rsc.org |

The fusion of the chroman and tetralin motifs, both considered privileged structures, results in novel B-ring-modified analogues of natural products like brazilin. nih.govbeilstein-journals.orgtezu.ernet.in The stereoselective synthesis of these chroman-fused tetralins has been accomplished, with a key focus on controlling the stereochemistry at the ring junction. beilstein-journals.orgsemanticscholar.org

A highly effective method for synthesizing cis-6a,7,8,12b-tetrahydro-6H-naphtho[2,1-c]chromen-6a-ols involves a completely regio- and cis-diastereoselective intramolecular Friedel–Crafts epoxy–arene cyclization. nih.govbeilstein-journals.orgnih.gov This reaction, catalyzed by Brønsted acids, uses 1-tetralone-derived glycidyl (B131873) ethers as substrates. nih.govnih.gov The reaction reliably produces the cis-fused ring system over the trans-isomer. beilstein-journals.orgsemanticscholar.org The yields vary depending on the substituents on the phenoxy group of the starting material, with highly reactive symmetrical 3,5-dimethoxyphenoxy and 3,5-dimethylphenoxy groups giving high yields (96% and 95%, respectively). nih.govbeilstein-journals.org Furthermore, the angular hydroxyl group of the product can be reductively removed with diastereoselective control to furnish a chroman-fused tetralin with a trans-stereochemistry at the ring junction, demonstrating the synthetic utility of these intermediates. beilstein-journals.orgsemanticscholar.orgnih.gov

| Substrate (Glycidyl Ether) | Product (Chroman-Fused Tetralin) | Yield | Key Feature | Reference(s) |

| (±)-6b (3,5-dimethoxyphenoxy) | (±)-5b | 96% | High reactivity of symmetrical phenoxy group | nih.govbeilstein-journals.org |

| (±)-6k (3,5-dimethylphenoxy) | (±)-5k | 95% | High reactivity of symmetrical phenoxy group | nih.govbeilstein-journals.org |

| (±)-6j (allyl-substituted) | (±)-5j | - | Allyl group allows for further functionalization | nih.govtezu.ernet.in |

| (±)-6l (bromo-substituted) | (±)-5l | 75% | Bromo substituent for further diversification | tezu.ernet.in |

Spirochromans

Spirochromans are a class of compounds characterized by a spirocyclic center where two rings are joined at a single atom. The synthesis of these complex structures has been an area of active research, employing various chemical strategies.

Research has focused on developing efficient synthetic pathways to spirochroman derivatives. Methods such as Kabbe condensation, 1,3-dipolar cycloaddition, and both organocatalyzed and metal-catalyzed reactions have been utilized. researchgate.net A chemodivergent synthesis approach has been developed using diarylideneacetones and organoboronic acids, which, depending on the catalytic system (asymmetric rhodium catalysis or acid catalysis), can lead to two different series of spirochromans. acs.org This highlights the control that catalyst choice can exert on the final product. figshare.com

Further synthetic explorations include the use of Ring Closing Metathesis (RCM) and Cross Metathesis (CM) to create novel spiro chromanone sandwiched macrocycles. tandfonline.com For instance, the synthesis of 15, 16, and 18-membered (Z)-dioxo cycloalkenes has been achieved through RCM. tandfonline.com Another significant advancement is the enantioselective organocatalytic construction of spirochromans that contain a tetrasubstituted stereocenter. This method, which uses a bifunctional cinchona alkaloid thiourea catalyst for an intramolecular oxy-Michael addition, has yielded spirochroman compounds with excellent enantioselectivities (up to 99% enantiomeric excess). acs.org

Table 1: Synthesis Methods for Spirochromans

| Synthesis Method | Description | Key Features |

|---|---|---|

| Catalyst-Controlled Chemodivergent Synthesis | Utilizes diarylideneacetones and organoboronic acids with different catalysts to produce distinct spirochroman series. acs.org | Rhodium catalysis yields enantioselective 4,4′-disubstituted 2,2′-spirobichromans; acid catalysis forms 4-substituted spirochroman-2,2′-chromenes. acs.org |

| Ring Closing Metathesis (RCM) | Employed to create large, sandwiched macrocyclic structures containing the spiro chromanone core. tandfonline.com | Produces 15, 16, and 18-membered (Z)-1,7-dioxo cycloalkenes. tandfonline.com |

| Enantioselective Organocatalysis | Involves an intramolecular oxy-Michael addition catalyzed by a bifunctional cinchona alkaloid thiourea. acs.org | Constructs spirochromans with a tetrasubstituted stereocenter with up to 99% enantiomeric excess. acs.org |

| General Synthetic Pathways | Includes various reactions such as Kabbe condensation and 1,3-dipolar cycloaddition. researchgate.net | A review covering progress from 1991-2020 details multiple reaction pathways. researchgate.net |

Pyrano[3,2-c]chromene Derivatives

Pyrano[3,2-c]chromenes are tricyclic heterocyclic compounds that have attracted significant interest for their diverse properties and potential applications.